molecular formula C24H27N3O4S B3296776 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide CAS No. 894016-97-8

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B3296776
CAS No.: 894016-97-8
M. Wt: 453.6 g/mol
InChI Key: VUHXNTNQKYYGOU-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. This heterocyclic moiety is connected via an ethyl linker to an ethanediamide group, which bridges to a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-14-6-8-18(15(2)12-14)27-23(29)22(28)25-11-10-21-16(3)26-24(32-21)17-7-9-19(30-4)20(13-17)31-5/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXNTNQKYYGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and various aromatic substituents. Research into its biological activity reveals promising properties in areas such as antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O4SC_{24}H_{27}N_3O_4S. The compound features:

  • Thiazole Ring : Known for its biological significance.
  • Dimethoxyphenyl Groups : Contributing to the compound's electronic properties.
  • Ethanediamide Backbone : Enhancing solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism by binding to their active sites.
  • Signal Transduction Modulation : It can interfere with cellular signaling pathways that lead to cell proliferation or apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits properties that disrupt microbial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound display effective inhibition against various Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Listeria monocytogenes .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively:

  • Cell Viability Reduction : Compounds have demonstrated the ability to reduce cell viability in cancer cell lines. For instance, studies report that certain thiazole derivatives induce apoptosis in glioblastoma cells through mechanisms involving reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Thiazole derivatives have been reported as effective COX inhibitors. For example, some compounds exhibit IC50 values in the low micromolar range against COX enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

StudyCompound TestedActivityFindings
Suh et al. (2018)N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amineLOX Inhibition98% inhibition at 127 nM
Da Silva et al. (2020)ThiazolidinonesAnticancerSignificant reduction in glioblastoma cell viability
Abdelazeem et al. (2019)Novel ThiazolesCOX InhibitionPotent COX-1 inhibitors with IC50 values of 0.42 μM

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide:

Antimicrobial Activity

Compounds with thiazole structures have demonstrated significant antibacterial properties against various pathogens:

CompoundActivityMIC (µg/ml)
Thiazole derivative AAntibacterial against S. aureus5
Thiazole derivative BAntibacterial against E. coli10

Anticancer Potential

Benzamide derivatives similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example:

  • Mechanism : Targeting specific cancer pathways related to cell growth and survival.

Anti-inflammatory Effects

The methoxy groups in the structure may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the potential applications of this compound in various fields:

  • Cancer Research : Investigations into the anticancer properties have shown that derivatives can inhibit tumor growth in vitro and in vivo models. For instance, studies indicate that compounds with similar structures can induce apoptosis in breast cancer cell lines.
  • Antibacterial Studies : Laboratory tests have confirmed the efficacy of thiazole-based compounds against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
  • Inflammation Models : Research has demonstrated that compounds like this one can reduce inflammation markers in animal models of arthritis, suggesting their utility in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Research Findings and Implications

  • Thiadiazole Derivatives : Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrate insecticidal activity, suggesting that the target’s thiazole core may have analogous but distinct biological targets .
  • The target compound’s ethanediamide group may similarly facilitate hydrogen bonding .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, a similar compound was synthesized via condensation of 3,4-dimethoxyphenyl precursors with thioamide intermediates under reflux in polar aprotic solvents like DMF or THF . Key steps include:

  • Amide Coupling : Use of chloroacetyl chloride with amino-thiazole intermediates in the presence of triethylamine to form acetamide linkages .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from ethanol-DMF mixtures to isolate the final product .
    • Structural Confirmation : Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS ensures correct functional group assembly .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H NMR^1 \text{H NMR} (e.g., δ 2.3 ppm for methyl groups on thiazole) and 13C NMR^{13} \text{C NMR} (e.g., carbonyl signals at ~170 ppm) confirm backbone connectivity .
  • Mass Spectrometry : HRMS (e.g., [M+H+^+] at m/z 520.2345) validates molecular formula accuracy .
  • Chromatography : HPLC with UV detection (λ~255 nm) monitors purity (>98%) and degradation products .

Q. What initial biological screening approaches are used to assess this compound’s activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
  • Target Identification : Molecular docking studies predict interactions with enzymes like topoisomerase II or kinase receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Optimization : Replacing DMF with THF reduces side reactions during amide coupling .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) accelerates acylation steps .
  • Temperature Control : Slow addition of Grignard reagents (e.g., MeMgBr) at -78°C minimizes byproducts in alkylation steps .
  • Scale-Up : Continuous flow reactors enhance reproducibility for multi-gram syntheses .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Buffered solutions (pH 5–7.4) prevent hydrolysis of the ethanediamide moiety; degradation is monitored via LC-MS .
  • Light/Thermal Protection : Storage in amber vials at -20°C reduces photolytic cleavage of the thiazole ring .
  • Prodrug Design : Esterification of labile groups (e.g., methoxy to acetyloxy) enhances serum stability .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., comparing adherent vs. suspension cultures) .
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing efficacy .
  • Structural Analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl group to isolate pharmacophoric elements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide

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